(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride
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Overview
Description
(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride is a compound that features a bicyclic hexane structure with two fluorine atoms and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexanes, including (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is typically catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves scalable synthesis techniques that ensure high yield and purity. The use of photoredox catalysis and efficient synthetic routes are key to industrial applications .
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique bicyclic structure and reactivity.
Industry: Utilized in the synthesis of complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine;hydrochloride: Similar structure with slight variations in functional groups.
1,2-Disubstituted bicyclo[2.1.1]hexanes: Used as bioisosteres in medicinal chemistry.
Properties
IUPAC Name |
(2,2-difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-4-5(3-10)6(4)7;/h4-6H,1-3,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKYLMRJYVCURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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